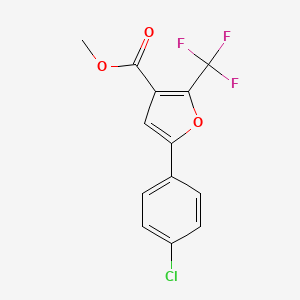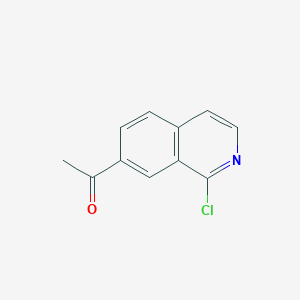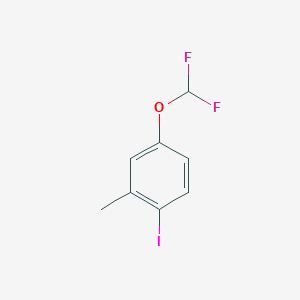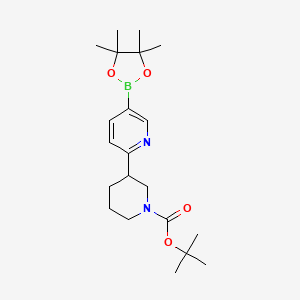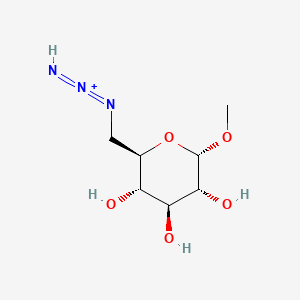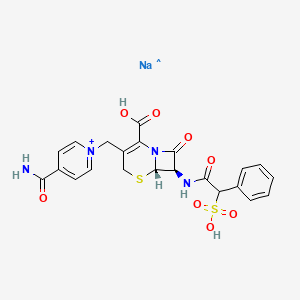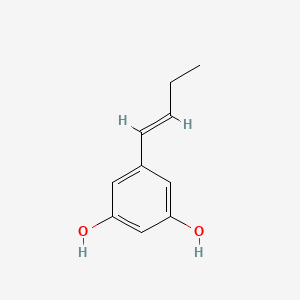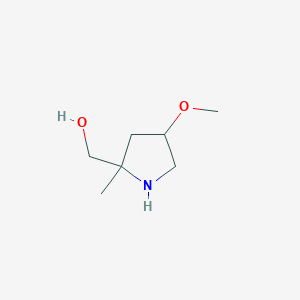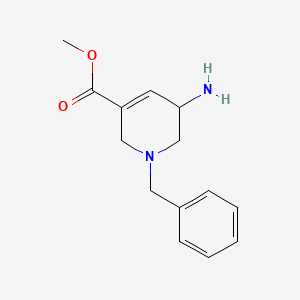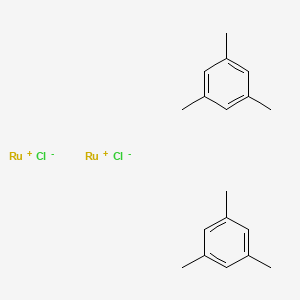
Dichloro(mesitylene)ruthenium(II) dimer
Übersicht
Beschreibung
Dichloro(mesitylene)ruthenium(II) dimer, also known as (Mesitylene)dichlororuthenium dimer, Bis[dichloro(mesityl)ruthenium], Tetrachlorobis(mesitylene)diruthenium, [RuCl2(mesitylene)]2, Di-μ-chlorodichlorobis[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]diruthenium, or Ruthenium(II) chloride mesitylene dimer, is a compound with the empirical formula C18H24Cl4Ru2 . It has a molecular weight of 584.34 .
Molecular Structure Analysis
Each Ru center in Dichloro(mesitylene)ruthenium(II) dimer is coordinated to three chloride ligands and a η6-mesitylene . The complex can be viewed as an edge-shared bioctahedral structure .Physical And Chemical Properties Analysis
Dichloro(mesitylene)ruthenium(II) dimer is a crystalline solid with a melting point greater than 300 °C . It is stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Olefin Metathesis Catalysts
Dichloro(mesitylene)ruthenium(II) dimer has been studied in the context of thermal decomposition of ruthenium phosphonium alkylidenes, important for olefin metathesis catalysis. These studies provide insights into the decomposition processes of active Grubbs type olefin metathesis catalysts, which are significant in organic synthesis (Leitao et al., 2008).
2. Photochromic Properties
Research has been conducted on ruthenium(II) complexes, including those with dichloro(mesitylene)ruthenium(II) dimer, demonstrating photochromic properties when exposed to UV photo-irradiation. These properties are crucial for applications in molecular switches and optical storage devices (Duan, Wong, & Yam, 2011).
3. Work-Function Reduction of Conducting Oxides
Studies have shown that dimers like pentamethyliridocene and ruthenium pentamethylcyclopentadienyl mesitylene are effective in reducing the work functions of conducting oxides. This application is vital in the field of electronics, especially for electrode materials in various electronic devices (Giordano et al., 2015).
4. Catalytic Properties in Water Oxidation
Ruthenium μ-oxo dimers with chloro-substituted bipyridines, related to dichloro(mesitylene)ruthenium(II) dimer, have been synthesized and studied for their electrochemical properties and catalytic potential in water oxidation. These findings are significant for energy conversion processes, particularly in artificial photosynthesis (Lai & Wong, 1995).
5. Synthesis and Catalytic Behavior
Dichlorotris(methoxydiphenylphosphane)ruthenium(II), formed by the reaction of dichlorotetrakis(dmso)ruthenium(II) with methoxydiphenylphosphane, demonstrates catalytic behavior, particularly in the oxidation of alcohols. This area of study is vital for understanding and developing new catalysts in organic chemistry (Dulière et al., 2000).
6. Selective Linear Dimerization of Styrenes
Ceria-supported ruthenium catalysts, which may include ruthenium dimers, have been found effective for the selective linear dimerization of styrenes. This process is crucial for the synthesis of specific organic compounds and intermediates in chemical industries (Shimura et al., 2012).
7. Anticancer Complexes
Ruthenium(II) arene compounds, modified with groups like dichloro(mesitylene)ruthenium(II), show potential as anticancer complexes. These studies are instrumental in developing new therapeutic agents for cancer treatment (Kilpin et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Dichloro(mesitylene)ruthenium(II) dimer is used as a catalyst for asymmetric hydrogenation, transfer hydrogenation, and Diels-Alder reaction . It is also used as a pharmaceutical intermediate . Its future directions could involve further exploration of its catalytic properties and potential applications in pharmaceuticals.
Eigenschaften
IUPAC Name |
ruthenium(1+);1,3,5-trimethylbenzene;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H12.2ClH.2Ru/c2*1-7-4-8(2)6-9(3)5-7;;;;/h2*4-6H,1-3H3;2*1H;;/q;;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDPLWVDXJQELR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C.CC1=CC(=CC(=C1)C)C.[Cl-].[Cl-].[Ru+].[Ru+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2Ru2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(mesitylene)ruthenium(II) dimer | |
CAS RN |
52462-31-4 | |
| Record name | Ruthenium, di-μ-chlorodichlorobis[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]di | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




